Insufficient Public Comparator Data for Direct Procurement Differentiation
A comprehensive search of primary research literature, patents, and authoritative databases failed to identify any published direct head-to-head comparison or cross-study comparable quantitative data for this compound against a structurally defined analog. The class-level patent US 6,852,718 B2 [1] establishes that all exemplified compounds in the series, including the target compound's general scaffold, exhibit Ki values for [3H]-ketanserin displacement at the human 5-HT2A receptor of ≤100 nM in CHO cells [1]. However, no compound-specific binding, functional selectivity, or ADME data for 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine were located.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No compound-specific data found |
| Comparator Or Baseline | Class-level: All exemplified compounds in patent US 6,852,718 B2 show Ki ≤100 nM |
| Quantified Difference | Not available |
| Conditions | In vitro [3H]-ketanserin displacement assay in CHO cells expressing human 5-HT2A receptors |
Why This Matters
Without compound-specific quantitative data, a procurement decision cannot be justified on the basis of known performance advantages over close analogs.
- [1] Merck Sharp & Dohme Ltd. Phenylsulphonylipiperazinyl derivatives as 5-HT receptor ligands. US Patent 6,852,718 B2. Filed March 30, 2001, and issued February 8, 2005. View Source
